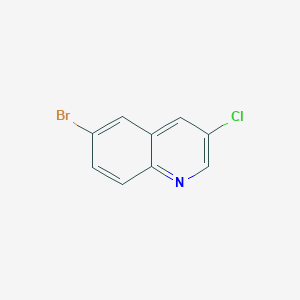

6-Bromo-3-chloroquinoline

Beschreibung

Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. bohrium.comnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. rsc.orgbiointerfaceresearch.comijshr.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, making it an attractive framework for drug design and the synthesis of novel organic materials. orientjchem.orgresearchgate.net

Overview of Halogenated Quinoline Derivatives

The introduction of halogen atoms onto the quinoline scaffold gives rise to halogenated quinoline derivatives, a class of compounds with enhanced reactivity and distinct biological profiles. nih.gov The nature and position of the halogen substituents can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity. orientjchem.org Researchers have extensively explored the synthesis and applications of halogenated quinolines, recognizing their potential as versatile intermediates in organic synthesis and as lead compounds in drug discovery programs. nih.govrsc.orgresearchgate.net

Research Focus on 6-Bromo-3-chloroquinoline

Among the diverse array of halogenated quinolines, this compound has emerged as a compound of particular interest to the scientific community. Its unique substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 3-position, imparts specific reactivity that enables a range of chemical transformations. This has positioned this compound as a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. google.comfordham.edu

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYGTTGTBSWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 6 Bromo 3 Chloroquinoline

The synthesis of 6-Bromo-3-chloroquinoline can be achieved through various synthetic routes, often involving multi-step processes. One common approach involves the halogenation of a suitable quinoline (B57606) precursor. For instance, the bromination and subsequent chlorination of a quinoline derivative can yield the desired product. fordham.edu Another strategy involves the cyclization of appropriately substituted acyclic precursors to construct the quinoline ring system with the desired halogenation pattern already in place. google.com

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its molecular structure.

| Property | Data |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| Appearance | Typically a solid |

| SMILES | ClC1=CC2=CC(Br)=CC=C2N=C1 |

| InChI Key | HYCCUWZOOADPGN-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound nih.govchemscene.com

Spectroscopic data provides definitive evidence for the structure of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons exhibit characteristic signals in the downfield region, with chemical shifts influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the quinoline ring. |

| ¹³C NMR | The carbon spectrum shows distinct resonances for each of the nine carbon atoms in the molecule, with the positions of the signals being indicative of their chemical environment. |

| Mass Spectrometry | The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. |

Table 2: Spectroscopic Data for this compound fordham.edu

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Analysis of the ¹H NMR spectrum would be critical for assigning the protons on the quinoline (B57606) ring system. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The coupling constants (J) between adjacent protons would reveal their connectivity and spatial relationships. For 6-Bromo-3-chloroquinoline, one would expect to observe distinct signals for the protons at positions 2, 4, 5, 7, and 8.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the electronic environment of each carbon, with the carbons bonded to the electronegative chlorine (C-3) and bromine (C-6) atoms, as well as those near the nitrogen atom (C-2, C-4, C-8a), showing characteristic downfield shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

Vibrational Spectroscopy for Molecular Structure Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds. Key expected regions would include C=C and C=N stretching vibrations of the aromatic system, C-H stretching and bending modes, and the C-Cl and C-Br stretching vibrations at lower wavenumbers.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| Data not available | Aromatic C-H Stretch |

| Data not available | C=N Stretch |

| Data not available | C=C Aromatic Ring Stretch |

| Data not available | C-Cl Stretch |

Raman spectroscopy, a complementary technique to FT-IR, would provide further insight into the molecular structure. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help confirm the assignments made from the IR spectrum and could reveal vibrations that are weak or absent in the IR spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₅BrClN), the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion would appear as a cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺), which is a definitive signature for a compound containing one bromine and one chlorine atom. Analysis of the fragment ions would help to confirm the structure by showing the loss of halogen atoms or other parts of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-2-chloroquinoline |

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the surveyed literature, extensive crystallographic studies have been conducted on closely related halogenated quinoline derivatives. These analogous structures provide valuable insights into the expected solid-state characteristics of the target compound.

For instance, studies on derivatives of 6-bromo-4-chloroquinoline (B1276899) reveal that such compounds frequently crystallize in common crystal systems like monoclinic or orthorhombic. rasayanjournal.co.inmdpi.commdpi.com A survey of chlorinated quinolines indicates a strong preference for crystallization in the monoclinic system (~65%), often in the P21/n or P21/c space group. rasayanjournal.co.in

The analysis of analogous compounds, such as 3-bromomethyl-2-chloro-quinoline and various N-substituted 6-bromo-4-chloroquinoline derivatives, confirms these trends. mdpi.commdpi.comansfoundation.org The crystal structure of 3-bromomethyl-2-chloro-quinoline, for example, was resolved in the triclinic crystal system (space group P-1). ansfoundation.org Another derivative, 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govcnr.itaanda.orgtriazol-5-yl)quinolin-4-amine hydrochloride, was found to crystallize in the orthorhombic space group Pbca. mdpi.com These findings suggest that this compound would likely adopt a similar, highly ordered packing arrangement in its crystalline form, stabilized by various intermolecular forces.

Table 1: Crystallographic Data for Analogous Halogenated Quinoline Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3-Bromomethyl-2-chloro-quinoline | Triclinic | P-1 | ansfoundation.org |

| 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govcnr.itaanda.orgtriazol-5-yl)quinolin-4-amine (HCl salt) | Orthorhombic | Pbca | mdpi.com |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (HCl salt) | Orthorhombic | Pbca | mdpi.com |

Conformational Analysis from Crystal Structures

Conformational analysis derived from crystal structure data reveals the preferred spatial orientation of atoms in a molecule. For halogenated quinolines, the fused aromatic ring system is inherently planar. ansfoundation.org Structural studies on compounds like 3-bromomethyl-2-chloro-quinoline confirm that the quinoline core maintains its planarity, though minor distortions in the pyridine (B92270) ring can occur. ansfoundation.org

The type and position of halogen atoms can significantly influence the molecular conformation and packing. nih.gov The crystal packing in these structures is typically stabilized by a network of intermolecular interactions, including C–H···N and C–H···halogen hydrogen bonds, as well as van der Waals forces. ansfoundation.orgnih.gov These interactions dictate how individual molecules align with each other, forming well-defined supramolecular architectures. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu For aromatic heterocyclic compounds like quinoline, the absorption bands are primarily due to π→π* (pi to pi star) and n→π* (non-bonding to pi star) electronic transitions of the conjugated system. msu.eduasianpubs.org

The electronic absorption spectrum of the parent quinoline molecule shows characteristic bands that are influenced by the presence of substituents. asianpubs.org The bromine and chlorine atoms in this compound act as auxochromes, which are groups that modify the light-absorbing properties of the main chromophore (the quinoline ring). These halogen substituents, through electronic effects like induction and resonance, typically cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands. rsc.org

Experimental studies on various substituted quinolines confirm these principles. For example, the investigation of 5,7-dibromo-8-hydroxy quinoline identified distinct π→π* and n→π* transitions, with their positions being sensitive to solvent polarity. asianpubs.org Similarly, studies on methyl-substituted quinolines showed that the position of the substituent on the ring system alters the absorption profile. aanda.org Research on 6-chloroquinoline (B1265530) also involved the analysis of its UV-Vis spectrum to understand its electronic properties. researchgate.net The absorption spectra of complex triarylquinoline derivatives, synthesized from precursors like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, also show distinct bands in the UV-Vis region corresponding to the extensive π-conjugated system. nih.gov

Based on these related compounds, the UV-Vis spectrum of this compound is expected to display strong absorptions corresponding to π→π* transitions and weaker n→π* transitions, shifted to longer wavelengths compared to unsubstituted quinoline.

Table 2: Typical Electronic Transition Regions for Substituted Quinolines

| Transition Type | Approximate Wavelength Range (nm) | Associated Moieties | Reference |

|---|---|---|---|

| π→π* | 250 - 330 | Quinoline aromatic π-system | asianpubs.orgrsc.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations in Molecular Research

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for a wide range of molecular inquiries. For derivatives of quinoline (B57606), such as 6-Bromo-3-chloroquinoline, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict and analyze their structural and electronic characteristics. researchgate.netdergipark.org.tr

Geometry Optimization and Conformational Studies

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. nih.gov For quinoline and its derivatives, DFT calculations are used to determine key geometric parameters such as bond lengths and bond angles. dergipark.org.trscirp.org

In a study on the related compound 6-chloroquinoline (B1265530), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed to obtain the optimized molecular structure. dergipark.org.tr The calculated average C-H bond length of 1.084 Å was found to be in good agreement with experimental data for similar molecules. dergipark.org.tr While specific optimized geometry data for this compound is not detailed in the provided results, the methodology is directly applicable. For instance, in the crystal structure analysis of a derivative, 3-benzyl-6-bromo-2-chloroquinoline, the molecular structure optimized by DFT was found to be consistent with the crystal structure determined by single-crystal X-ray diffraction. researchgate.net This consistency between theoretical and experimental structures underscores the reliability of DFT in predicting molecular geometries.

| Parameter | Calculated Value (Å or °) | Methodology |

|---|---|---|

| Average C-H Bond Length (for 6-chloroquinoline) | 1.084 | B3LYP/6-311++G(d,p) |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher reactivity. scirp.orgajchem-a.com

DFT calculations are widely used to determine these frontier molecular orbital energies. scirp.org For quinoline, DFT calculations with the B3LYP/6-31+G(d,p) basis set yielded a HOMO energy of -6.646 eV, a LUMO energy of -1.816 eV, and a HOMO-LUMO energy gap of 4.83 eV. scirp.org In a study of 6-bromo-4-chloro-7-(trifluoromethyl)quinoline, the HOMO-LUMO gap was calculated to be 4.3 eV, indicating moderate reactivity. These values, while not for this compound itself, demonstrate the typical range and methodology used. The analysis of frontier orbitals can predict sites for nucleophilic and electrophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Methodology |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | B3LYP/6-31+G(d,p) |

| 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline | -6.2 | -1.9 | 4.3 | B3LYP/6-311G(d,p) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comtandfonline.com The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). ajchem-a.com

For various quinoline derivatives, MEP analysis has been performed to understand their chemical reactivity. researchgate.netcumhuriyet.edu.tr In the case of 6-bromo-4-chloro-7-(trifluoromethyl)quinoline, electrostatic potential maps showed negative charge localization on the bromine, chlorine, and trifluoromethyl groups. For 6-bromo-5-nitroquinoline-1-oxide, the MEP was assessed using the B3LYP/6-311G(d,p) method to investigate reactive sites. cumhuriyet.edu.tr This type of analysis for this compound would reveal the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions and reactivity patterns. ajchem-a.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy associated with these interactions. nih.gov

NBO analysis is used to investigate intramolecular charge transfer and the stability of molecular systems. researchgate.net For instance, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers, NBO analysis revealed that n → σ* delocalization contributes to the weakening of certain bonds. nih.gov This method transforms the complex wavefunction into a representation that aligns with classical Lewis structure concepts. uni-muenchen.dewisc.edu For this compound, NBO analysis could elucidate the nature of the C-Br and C-Cl bonds, the lone pairs on the nitrogen atom, and any hyperconjugative interactions within the quinoline ring system.

Atomic Charge Analysis

The distribution of atomic charges within a molecule is a key factor influencing its electrostatic interactions and chemical reactivity. researchgate.net Computational methods, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO theory, are used to calculate these partial atomic charges. nih.govcumhuriyet.edu.tr

In a study of 6-bromo-4-chloro-7-(trifluoromethyl)quinoline, DFT calculations revealed negative charges localized on the bromine (–0.32 e), chlorine (–0.28 e), and trifluoromethyl groups (–0.18 e). Similarly, for 6-chloroquinoline, atomic charge distributions were predicted using the B3LYP/6-311++G(d,p) basis set. researchgate.net This information is critical for understanding the molecule's dipole moment and how it interacts with other molecules.

| Compound | Atom | Calculated Charge (e) | Methodology |

|---|---|---|---|

| 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline | Br | -0.32 | B3LYP/6-311G(d,p) |

| Cl | -0.28 | ||

| CF₃ groups | -0.18 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra. rsc.orgq-chem.com It allows for the prediction of absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which are crucial for understanding the optical properties of a compound. scirp.orgresearchgate.net

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Computational methods, primarily DFT, are widely used to predict spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. Comparing these theoretical predictions with experimental data allows for the validation of the computational models and aids in the precise assignment of experimental signals. nih.gov

While specific, comprehensive spectroscopic studies comparing theoretical and experimental data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs like 6-chloroquinoline. dergipark.org.tr For such molecules, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have shown good agreement with experimental findings. dergipark.org.trresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies obtained after geometry optimization of the molecule. osti.gov These calculated frequencies are often scaled to correct for anharmonicity and systematic errors inherent in the computational method. dergipark.org.tr For example, in the study of 6-chloroquinoline, calculated C-H stretching modes were found in the range of 3010–3072 cm⁻¹, which corresponds well with the experimental range of 3006–3070 cm⁻¹. dergipark.org.tr Similarly, the C-Cl stretching modes for 6-chloroquinoline were observed experimentally at 351, 607, and 637 cm⁻¹, showing good correlation with calculated values. dergipark.org.tr For this compound, one would expect to see characteristic bands corresponding to the quinoline core, as well as distinct vibrations for the C-Br and C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Calculations on analogs like 6-chloroquinoline show that theoretical chemical shifts, particularly when solvent effects are modeled (e.g., using the Polarizable Continuum Model - PCM), correlate well with experimental data. dergipark.org.tr For instance, the proton signals in the phenyl ring of quinoline are typically observed between 7 and 8.5 ppm, and the presence of electronegative atoms like nitrogen, chlorine, and bromine would be expected to shift nearby proton and carbon resonances to higher frequencies (downfield). dergipark.org.tr Experimental ¹H NMR data for the closely related 6-Bromo-3-chloro-4-phenylquinoline shows signals in the range of 7.32 to 8.93 ppm, which is consistent with these expectations. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For quinoline derivatives, TD-DFT calculations performed in various solvents can accurately predict the UV-Vis spectra, helping to understand the electronic structure and charge transfer characteristics of the molecule. dergipark.org.trresearchgate.net

| Spectroscopic Technique | Parameter | Typical Theoretical Method | Typical Findings for Related Quinolines |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | Good correlation between scaled theoretical frequencies and experimental spectra. dergipark.org.tr Characteristic peaks for C-H, C=C, C=N, and C-Halogen bonds are identified. dergipark.org.trosti.gov |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ, ppm) | GIAO (e.g., at B3LYP/6-311++G(d,p) level) | Good agreement with experimental ¹H and ¹³C shifts, especially with solvent models. dergipark.org.trresearchgate.net Electronegative substituents cause predictable downfield shifts. |

| Ultraviolet-Visible (UV-Vis) | Absorption Maxima (λmax, nm) | TD-DFT (e.g., at B3LYP/6-311++G(d,p) level) | Prediction of electronic transitions (e.g., n→π, π→π) and good agreement with experimental λmax values. researchgate.netresearchgate.net |

Quantum Chemical Reactivity Descriptors

Quantum chemical calculations can determine a variety of descriptors that predict the chemical reactivity and stability of a molecule. mdpi.com These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the HOMO and LUMO. crimsonpublishers.com

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity: acs.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons. crimsonpublishers.com

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. crimsonpublishers.com Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the reactivity of the molecule as a whole, Fukui functions (f(r)) indicate the reactivity at a specific atomic site. nih.govtandfonline.com They are used to predict the most likely sites for nucleophilic attack (where f+(r) is high) and electrophilic attack (where f-(r) is high). acs.org

Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. crimsonpublishers.com It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. crimsonpublishers.comnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. ajchem-a.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting power. crimsonpublishers.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. crimsonpublishers.com |

| Chemical Softness (S) | 1/(2η) | Indicates molecular polarizability. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the capacity to accept electrons. |

Computational Studies in Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions. For halogenated quinolines like this compound, this includes studying transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net

Theoretical investigations, again often using DFT, can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov This provides a detailed understanding of the reaction's feasibility and kinetics.

In the context of a Suzuki-Miyaura coupling, computational studies can address several key aspects:

Oxidative Addition: Modeling the initial step where the aryl halide (e.g., this compound) adds to the palladium catalyst. Calculations can determine which C-X bond (C-Br or C-Cl) is more likely to react first by comparing the activation energy barriers for the oxidative addition at each site.

Transmetalation: Investigating the transfer of the organic group from the organoboron reagent to the palladium center. nih.gov

Reductive Elimination: Modeling the final step where the new C-C bond is formed and the product is released from the catalyst. nih.gov

For example, a computational study on the Suzuki-Miyaura reaction of bromobenzene (B47551) on a palladium-zeolite catalyst identified transmetalation as the rate-determining step. nih.gov Similar studies on related heterocyclic systems have used DFT to understand catalyst deactivation, the role of ligands, and the reasons for observed regioselectivity. mit.edu A computational study on certain chiral ligands revealed that π-π interactions between the coupling partners could enhance the enantioselectivity of the reaction. acs.org Such insights are crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts for synthesizing complex derivatives of this compound.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Research

The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the biological activity of these compounds.

Derivatives of 6-bromo-quinazoline, a structurally similar heterocyclic compound, have demonstrated notable antibacterial properties. In one study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed significant activity against a panel of bacteria, including both Gram-positive and Gram-negative strains. mediresonline.orgmediresonline.org This compound exhibited higher activity against Staphylococcus aureus than the standard drugs ciprofloxacin (B1669076) and ketonaxol. mediresonline.org The substitution of an amino group at the third position of the quinazolinone ring was suggested to be a key factor in enhancing its antibacterial efficacy. mediresonline.orgmediresonline.org

The mechanism of action for some related chloroquinoline analogues has been linked to the inhibition of essential bacterial enzymes. Molecular docking studies on certain 7-chloroquinoline (B30040) derivatives suggest they may act by inhibiting E. coli DNA gyrase B, an enzyme crucial for bacterial DNA replication. researchgate.net This inhibition disrupts normal cellular processes, leading to bacterial cell death.

Table 1: Antibacterial Activity of a 6-Bromo-Quinazolinone Derivative

| Bacterial Strain | Activity Level | Reference |

| Staphylococcus aureus | High Activity | mediresonline.orgmediresonline.org |

| Bacillus species | High Activity | mediresonline.orgmediresonline.org |

| Escherichia coli | High Activity | mediresonline.orgmediresonline.org |

| Klebsiella pneumonia | High Activity | mediresonline.orgmediresonline.org |

| Pseudomonas aeruginosa | High Activity | mediresonline.org |

The 6-Bromo-3-chloroquinoline scaffold has shown significant promise in antifungal research. Specifically, 6-bromo-3-chloro-8-quinolinol was found to be highly effective against a range of fungi. fordham.edu It demonstrated potent inhibition against four different fungal species at concentrations below 1 µg/ml. fordham.edu Its efficacy highlights the potential of this specific substitution pattern for developing new fungitoxic agents. fordham.edu

Other related structures, such as 6-bromo-4-ethoxyethylthio quinazoline (B50416), have also been evaluated, showing high antifungal activities against various plant pathogenic fungi with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The chelation of such compounds with metal ions has also been explored as a strategy to enhance antifungal potency. researchgate.netresearchgate.net

Table 2: Antifungal Activity of 6-Bromo-3-chloro-8-quinolinol

| Fungal Strain | Inhibitory Concentration (µg/ml) | Reference |

| Aspergillus oryzae | < 1 | fordham.edu |

| Myrothecium verrucaria | < 1 | fordham.edu |

| Trichoderma viride | < 1 | fordham.edu |

| Trichophyton mentagrophytes | < 1 | fordham.edu |

| Aspergillus niger | 2 | fordham.edu |

| Mucor cirinelloides | 2 | fordham.edu |

Quinoline derivatives are recognized for their potential as antitubercular agents. nih.gov Research into arylated quinoline carboxylic acids has identified 6-bromo derivatives as having moderate activity against Mycobacterium tuberculosis (M. tb). mdpi.com Specifically, 2-(naphthalen-2-yl)- and 2-(phenanthren-3-yl)-modified 6-bromo quinoline carboxylic acids showed inhibitory effects against replicating M. tb. mdpi.com

Further testing revealed that these 6-bromo derivatives retained their inhibitory activity against non-replicating M. tb, which is a crucial feature for drugs targeting persistent forms of the bacteria. mdpi.com The proposed mechanism of action for these compounds involves the inhibition of M. tb DNA gyrase, an essential enzyme for mycobacterial survival. mdpi.com The position of the halogen atom on the quinoline ring is considered a critical factor influencing the compound's effectiveness. mdpi.com

Anticancer Research and Antineoplastic Potential

The 6-bromo substitution on quinoline-related scaffolds has been a focal point in the design of novel anticancer agents. Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov A series of 6-bromoquinazoline (B49647) derivatives demonstrated significant cytotoxic potential against various cancer cell lines, with some compounds showing stronger activity than the standard chemotherapy drug cisplatin. researchgate.netnih.gov

For instance, one derivative with a fluoro substitution on a phenyl moiety attached to the 6-bromoquinazoline core (compound 5b) exhibited IC50 values between 0.53 and 1.95 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. researchgate.netnih.gov This compound was found to induce apoptosis in cancer cells in a dose-dependent manner. nih.gov The potential mechanism for this cytotoxic activity is believed to be the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov

Table 3: Cytotoxic Activity of 6-Bromoquinazoline Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | Compound 5b | 0.53 - 1.95 | nih.gov |

| SW480 (Colon Cancer) | Compound 5b | 0.53 - 1.95 | nih.gov |

| MCF-7 (Breast Cancer) | Compound 8a | 15.85 ± 3.32 | nih.gov |

| SW480 (Colon Cancer) | Compound 8a | 17.85 ± 0.92 | nih.gov |

Antimalarial Research

The 4-aminoquinoline (B48711) scaffold, famously represented by the antimalarial drug chloroquine (B1663885), is a cornerstone in the fight against malaria. nih.govnih.gov While research specifically targeting this compound is not extensively documented in this context, the development of new chloroquine analogues to combat drug-resistant strains of Plasmodium falciparum is a very active area of research. nih.gov

Modifications to the chloroquine structure, including changes to the side chain and substitutions on the quinoline ring, are common strategies. nih.gov For example, introducing bulky side chains or creating hybrid molecules has been shown to yield compounds with excellent activity against chloroquine-resistant strains. nih.gov The development of ferroquine, a metal-containing complex of chloroquine, is another approach that has reached clinical trials. nih.gov Given that chloroquine is a 7-chloroquinoline, the investigation of other halogenation patterns, such as in this compound, represents a logical avenue for the design of new antimalarial candidates.

Anti-inflammatory Research

Quinazoline and quinoline derivatives have been reported to possess a variety of biological activities, including anti-inflammatory properties. nih.gov The core heterocyclic structure is considered a valuable scaffold for the development of new anti-inflammatory agents. mediresonline.org While specific studies focusing solely on the anti-inflammatory potential of this compound are limited, research on related compounds, such as 3-bromo isoquinoline (B145761) derivatives, indicates that this class of molecules holds potential as lead compounds for analgesic and anti-inflammatory drugs. jptcp.com This suggests that this compound could also be a candidate for investigation in this therapeutic area.

Antileishmanial Research

The quinoline framework is a recognized scaffold for the development of antileishmanial agents, with research indicating that the position and nature of substituents significantly influence activity. frontiersin.orgfrontiersin.org Studies on various substituted quinolines have shown that compounds with substitutions at the 2- and 6-positions often exhibit greater activity against Leishmania species. frontiersin.orgfrontiersin.org

The inclusion of halogen groups, such as bromine or chlorine, has been shown to improve antileishmanial activity and metabolic stability in many derivatives. frontiersin.orgnih.gov For instance, in a series of quinolines with a hydroxypropenyl group at the 2-position, the presence of halogens enhanced metabolic stability, and a derivative also featuring a morpholine (B109124) group at position 4 emerged as a potent candidate with an IC₅₀ of 0.22 μM against L. donovani. frontiersin.org Similarly, other halogenated quinoline derivatives have demonstrated significant activity, with IC₅₀ values below 1 µM against the amastigote form of L. amazonensis. frontiersin.org

Hybrid molecules that combine the quinoline structure with other pharmacophores have also been investigated. frontiersin.org One such derivative, a tertiary amine, showed antileishmanial activity with an EC₅₀ value of 8.83 µM against L. infantum, comparable to the drug miltefosine. uantwerpen.be Research has also explored polyhalogenated quinolinates, suggesting that those with heavier halogens like bromine lead to more active and selective compounds. nih.gov

Other Biological Activities (e.g., Antiviral, Anthelmintic, Antiepileptic, Kinase Inhibition)

Derivatives based on the halogenated quinoline and quinazoline core have been investigated for a wide range of biological activities beyond their antiprotozoal effects.

Antiviral Activity

The 6-bromo-quinazoline scaffold has been a focus of antiviral research. Studies have noted that 6-bromo-substituted 2-isoxazolidinylquinazolin-4(3H)-ones show superior activity compared to analogs without the bromine substituent. nih.gov A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for anti-HIV activity. One compound, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide, demonstrated the ability to inhibit the replication of HIV-1(IIIB) with an IC₅₀ of 120 µg/mL and provided up to 47% protection against HIV-1 replication in MT-4 cells.

Anthelmintic Activity

Novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anthelmintic properties. researchgate.net In vitro assays, which assess the time taken to cause paralysis and death in earthworms, were used to confirm the biological effectiveness of these compounds. researchgate.net Additionally, pyrazole-quinazoline hybrids have been synthesized and shown to possess good anthelmintic activity. amazonaws.com

Kinase Inhibition

The quinoline and quinazoline scaffolds are well-established as kinase inhibitors. researchgate.net The presence of a halogen atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects, which are often mediated through kinase inhibition. nih.gov For example, a series of 6-bromo quinoline and quinazoline derivatives were synthesized to explore their effects on GAK, SLK, and STK10 kinases. soton.ac.uk While these compounds maintained binding to GAK, their affinity for SLK/STK10 was limited. soton.ac.uk The 3H-pyrazolo[4,3-f]quinoline moiety has also been identified as a privileged kinase inhibitor scaffold, showing potent inhibition of kinases such as FLT3 and CDK2. purdue.edu

Structure-Activity Relationship (SAR) Studies for Halogenated Quinoline Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline-based compounds. Research has consistently shown that the type and position of substituents on the quinoline ring are critical determinants of biological activity. nih.govnih.gov

For antimalarial and antiprion activity, an electron-withdrawing group, such as chlorine at the 7-position, is considered essential for high potency. nih.govyoutube.com The amino side chain at the 4-position is also crucial for activity, with the length of this chain affecting potency. nih.govyoutube.com

In the context of anticancer activity, SAR studies of quinazoline derivatives have revealed several key insights:

Halogenation: The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring can improve anticancer effects. nih.gov In one study, 6-bromo-substituted quinazolinone was the most potent derivative for anti-inflammatory activity. mdpi.com

Substitution at C-2 and C-4: For antimicrobial activity, a decylamine (B41302) group at the C-4 position was found to be beneficial, whereas an iodo-group at C-6 was detrimental. nih.gov

Anilino Group Substitution: In 4-anilinoquinazolines, electron-withdrawing groups on the 4-aniline ring, combined with an alkyl-thiobenzothiazole side chain at the 6-position, resulted in better biological activities. nih.gov In another series, replacement of an electron-releasing group (OCH₃) with an electron-withdrawing group (Cl) decreased activity against certain cancer cell lines. mdpi.com

These studies highlight the importance of the electronic and steric properties of substituents and their precise placement on the quinoline or quinazoline scaffold to achieve desired biological outcomes.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

Computational, or in silico, methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the discovery process. mdpi.com These predictions help to identify molecules with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. mdpi.com

For quinoline and its derivatives, in silico ADMET studies have been employed to evaluate their drug-likeness. dntb.gov.ua Various computational tools are used to predict properties based on established models and rules, such as Lipinski's rule of five. dntb.gov.ua

Studies on novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones used computational tools like SwissADME and Osiris to predict ADMET properties, drug-likeness, and potential toxicity. researchgate.net Similarly, in silico pharmacokinetic assessments were performed for quinoxaline-isoxazole-piperazine conjugates, which were found to adhere to Lipinski, Veber, Egan, and Muegge rules without deviation, suggesting good oral bioavailability. nih.gov These computational evaluations are essential for prioritizing which synthesized compounds should move forward for more intensive in vitro and in vivo testing. researchgate.net

Ligand-Enzyme Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov It provides valuable insights into the binding modes and affinities that drive biological activity, aiding in the rational design of more potent and selective inhibitors. nih.gov

For halogenated quinoline scaffolds, docking studies have been instrumental in understanding their interactions with various biological targets.

Kinase Inhibition: Docking studies of 6-bromo quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have been performed to understand their binding affinity. nih.gov The binding energy for one potent compound was calculated at -6.7 kcal/mol. nih.gov In another study, docking of quinoline-thiazole hybrids suggested their ability to interact with the BCR-ABL1 tyrosine kinase enzyme, marking them as promising leads for chronic myeloid leukemia. researchgate.net

HIV Reverse Transcriptase: Chloro- and bromo-substituted quinoline compounds have been docked into the active site of HIV reverse transcriptase to determine their binding affinity, with some derivatives showing higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov

Other Enzymes: Docking studies have also been used to investigate the interactions of quinoline derivatives with enzymes like topoisomerase I and to understand how halogen substitutions can enhance binding affinity through halogen-bonding interactions. nih.govmdpi.com

These computational models often reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the enzyme's active site, which are critical for stabilizing the complex and eliciting a biological response. mdpi.com

Advanced Materials and Other Research Applications

Development of Fluorescent Probes for Biological Imaging and Analytical Chemistry

The quinoline (B57606) scaffold is a well-established fluorophore used in the design of fluorescent probes for biological and analytical applications. nih.govnih.gov These probes are instrumental in visualizing and quantifying molecular events in systems ranging from single live cells to whole organisms with high sensitivity. nih.gov The development of novel quinoline-based fluorescent probes allows for the selective detection of various ions and biomolecules.

Derivatives of quinoline are frequently employed to create "turn-on" fluorescent sensors. For instance, a novel quinoline fluorescent probe, QNP, was designed and synthesized for the detection of the Al³⁺ ion. nih.gov This probe exhibited a significant fluorescence enhancement in the presence of Al³⁺, with a low detection limit of 1.25 μM. nih.gov The sensing mechanism is attributed to the synergistic effect of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov Such probes have demonstrated practical applications in bioimaging experiments on Hela cells, zebrafish, and plant tissues, showcasing their potential to investigate biological processes involving specific ions within living systems. nih.gov While direct studies detailing 6-Bromo-3-chloroquinoline as a fluorescent probe are not extensively documented, its structural motifs are characteristic of precursors used in the synthesis of such advanced sensing molecules.

| Probe Example | Target Analyte | Detection Limit | Sensing Mechanism | Application |

| QNP (Quinoline-based probe) nih.gov | Al³⁺ | 1.25 μM | PET and ICT | Bioimaging in cells, plants, and zebrafish |

Applications in Material Science Research

The inherent properties of the quinoline nucleus make its derivatives, including this compound, valuable components in the field of material science.

Quinoline and its derivatives are investigated for their applications in organic electronic materials. chemscene.com These heterocyclic compounds can be incorporated into structures used in various electronic devices. The electronic features of halogenated quinolines, such as 6-chloroquinoline (B1265530), have been studied both experimentally and through computational methods like Density Functional Theory (DFT). dergipark.org.tr These studies explore frontier molecular orbital properties and electronic absorption spectra, revealing how substitutions on the quinoline ring significantly alter the molecule's reactive nature and electronic properties, which is crucial for their application in electronic materials. dergipark.org.tr

The reactivity of the chloro and bromo groups on the this compound ring allows for its potential incorporation into polymeric structures or as a component in the formulation of specialized coatings. Halogenated aromatic compounds can undergo various coupling reactions, enabling them to be tethered to polymer backbones or used to create cross-linked networks. These materials could potentially exhibit enhanced thermal stability, altered refractive indices, or specific chemical resistance, making them suitable for advanced coating applications.

Beyond fluorescent probes, quinoline derivatives are used to create a broader class of luminescent compounds. The quinoline ring system is a core component in many dyes and pigments. The synthesis of novel quinoline derivatives often targets the development of materials with specific photophysical properties, such as strong emission in the visible or near-infrared regions. For example, 6-bromo-3-Chlorophenylmethyl-2-methoxy quinoline is an important intermediate in the synthesis of certain quinoline-class compounds, highlighting the role of the 6-bromo-quinoline core in building complex functional molecules. google.com

Research has shown that the introduction of a bromo group into organic conjugated compounds can play an important role in improving their second-order nonlinear optical (NLO) properties. NLO materials are critical for applications in photonics and optoelectronics, including frequency conversion and optical switching. Studies on various bromo-substituted organic compounds have demonstrated that the bromo group can enhance molecular first-order hyperpolarizabilities (β) and promote the acentric crystal structures necessary for a strong Second Harmonic Generation (SHG) effect. Furthermore, bromo substitution can improve the transparency and thermal stability of these materials. This suggests that this compound could serve as a valuable building block for designing effective organic NLO materials.

| Property Enhancement by Bromo Group | Effect | Relevance to NLO |

| Molecular Hyperpolarizability (β) | Increases the molecular NLO response. | Leads to stronger SHG efficiency. |

| Crystal Structure | Favors acentric (non-centrosymmetric) packing. | Acentric packing is a prerequisite for bulk SHG. |

| Transparency | Can improve optical transparency. | Reduces signal loss in optical devices. |

| Thermal Stability | Can increase thermal stability. | Enhances the durability of NLO materials. |

Role as Valuable Building Blocks in Complex Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds. synhet.com Its utility stems from the differential reactivity of the bromine and chlorine atoms and the potential for functionalization at various positions on the quinoline ring. For instance, related compounds like 6-bromo-4-chloroquinoline (B1276899) are key intermediates for synthesizing biologically active molecules. atlantis-press.com This compound can be synthesized from 6-bromoquinolin-4-ol (B142416) by reaction with phosphorus oxychloride (POCl₃). atlantis-press.com The resulting chloro-substituted quinoline can then undergo further reactions, such as substitution with sodium iodide to form 6-bromo-4-iodoquinoline, another critical synthetic intermediate. atlantis-press.com The 6-bromo-quinoline scaffold is also a precursor in the synthesis of quinazoline (B50416) derivatives with potential cytotoxic activities. nih.gov The ability to selectively react at different positions makes this compound and its isomers powerful tools for constructing diverse molecular architectures. researchgate.neteurjchem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.